![molecular formula C8H6N2O2S B15214168 1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)- CAS No. 197565-71-2](/img/structure/B15214168.png)
1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol typically involves the reaction of commercially available hydrazides or thiosemicarbazides with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc and acetic acid in isopropyl alcohol are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives of the compound.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications of the compound "1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-" . However, the search results do provide information on related compounds, such as thiadiazole derivatives and their applications.
Chemical and Physical Properties
The physical and chemical properties of 1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)- with the CAS number 197565-71-2, are available on ChemNet . The molecular formula is C8H6N2O2S .
Potential Applications of Thiadiazole Derivatives
Thiadiazole derivatives have a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
- Antifungal Applications: Research indicates that certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives exhibit high antifungal efficacy . One such compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), has shown to be an active agent against pathogenic fungi, including azole-resistant Candida species and molds . The antifungal activity of the C1 compound involves disruption of cell wall biogenesis .
- Synergistic Interactions: Studies suggest that 1,3,4-thiadiazole derivatives can increase the clinical efficacy of antibiotics like Amphotericin B (AmB) . Combining a specific 1,3,4-thiadiazole molecule, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), with AmB resulted in significantly lower MIC (minimum inhibitory concentration) values, reducing the effective toxicity of the drug .
- Anticancer potential: Research has explored the anticancer potential of novel 1,3,4-thiadiazole derivatives .
Mechanism of Action
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cell wall biogenesis in fungi, leading to cell lysis and death . The compound can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: This compound has similar antifungal properties and is used in similar applications.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Another thiadiazole derivative with potential biological activity.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring and the thiadiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)-, also known as 4-(1,2,3-thiadiazol-4-yl)benzene-1,3-diol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its potential therapeutic applications.
The compound has the following chemical structure:
- Chemical Formula : C10H8N2O3S
- CAS Number : 197565-71-2
- Molecular Weight : 240.25 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to 1,3-benzenediol with thiadiazole moiety have shown effectiveness against various bacterial strains. In one study, synthesized derivatives displayed minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
1,3-Benzenediol, 4-(1,2,3-thiadiazol-4-yl)- has been evaluated for its cytotoxic properties against different cancer cell lines. A study reported that certain derivatives exhibited growth inhibition in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values ranging from 0.74 to 10.0 μg/mL . The most active compound showed a GI50 of 3.29 μg/mL against HCT116 cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In a series of experiments assessing the inhibition of edema in animal models, compounds containing the thiadiazole moiety demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of 1,3-benzenediol derivatives are attributed to their ability to interact with specific molecular targets:
- Hsp90 Inhibition : The compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of various oncoproteins .
- Antioxidant Properties : The presence of hydroxyl groups in the benzene ring contributes to its antioxidant capacity, which may play a role in its anticancer effects by reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives of 1,3-benzenediol containing thiadiazole and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial activity significantly.
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 16 | Strong against Gram-positive |
Compound B | 31.25 | Moderate against Gram-negative |
Case Study 2: Anticancer Potential
In vitro studies on the cytotoxic effects of various thiadiazole derivatives revealed promising results against cancer cell lines. The following table summarizes the GI50 values observed:
Cell Line | GI50 (μg/mL) | Compound |
---|---|---|
HCT116 | 3.29 | Compound X |
H460 | 10 | Compound Y |
MCF-7 | 5.0 | Compound Z |
Properties
CAS No. |
197565-71-2 |
---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(thiadiazol-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C8H6N2O2S/c11-5-1-2-6(8(12)3-5)7-4-13-10-9-7/h1-4,11-12H |
InChI Key |
ZAEPNQQYVTYJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSN=N2 |
Origin of Product |
United States |
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